(O,1,1,1,2,3,3,3-2H8)Propan-2-ol

Catalog No.
S797682
CAS No.
22739-76-0
M.F
C3H8O
M. Wt
68.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(O,1,1,1,2,3,3,3-2H8)Propan-2-ol

CAS Number

22739-76-0

Product Name

(O,1,1,1,2,3,3,3-2H8)Propan-2-ol

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane

Molecular Formula

C3H8O

Molecular Weight

68.14 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D

InChI Key

KFZMGEQAYNKOFK-PIODKIDGSA-N

SMILES

CC(C)O

Canonical SMILES

CC(C)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H]

Isopropanol-d8 is a deuterated solvent commonly used in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Deuteration refers to the replacement of hydrogen atoms with deuterium (²H), an isotope of hydrogen with a neutron in its nucleus. This substitution offers several advantages in NMR:

  • Reduced signal overlap: Protons in common solvents like water or non-deuterated alcohols can overlap with signals from the molecule of interest in the NMR spectrum. Deuteration eliminates this overlap, leading to a clearer spectrum for analysis [1].
  • Lock signal: The deuterium atoms in Isopropanol-d8 create a lock signal that helps maintain the stability of the magnetic field during NMR experiments, improving spectral resolution [2].

Molecular Structure Analysis

The key feature of the molecule is the presence of the hydroxyl group (OH) bonded to a central carbon atom. This functional group makes Isopropanol-d8 a polar molecule with hydrogen bonding capabilities. The eight deuterium atoms contribute to the overall mass of the molecule but do not significantly affect its chemical properties compared to regular hydrogen.


Chemical Reactions Analysis

  • Oxidation: Isopropanol can be oxidized to acetone (CH3COCH3) in the presence of an oxidizing agent like potassium dichromate (K2Cr2O7) [3].
2CH3CHOHCH3 + K2Cr2O7 + H2SO4 -> 2CH3COCH3 + K2SO4 + Cr2(SO4)3 + 4H2O
  • Dehydration: Under acidic conditions, isopropanol can dehydrate to form propene (CH2=CHCH3) [3].
CH3CHOHCH3 -> CH2=CHCH3 + H2O
  • Esterification: Isopropanol can react with carboxylic acids to form esters in the presence of an acid catalyst [3].

These reactions are not typically relevant within the context of Isopropanol-d8's use in NMR.


Physical And Chemical Properties Analysis

  • Molecular Formula: C3H8D8
  • Molecular Weight: 60.17 g/mol (calculated) [1]
  • Melting Point: No data available specifically for Isopropanol-d8, but isopropanol melts at -89°C [4].
  • Boiling Point: No data available specifically for Isopropanol-d8, but isopropanol boils at 80.4°C [4].
  • Solubility: Isopropanol-d8 is expected to be miscible with most organic solvents due to its non-polar deuterated carbon chain and the polar hydroxyl group. It is also likely soluble in water to some extent due to its hydrogen bonding capabilities.
  • Stability: Isopropanol-d8 is a stable compound under normal laboratory conditions. However, it is flammable and should be kept away from heat and ignition sources.

Data Source:

  • [National Institutes of Health. PubChem. Isopropanol-d8. Available from: ]

  • [Cambridge Isotope Laboratories Inc. Isopropanol-d8. Available from: ]

  • [LibreTexts. Alcohols, Phenols, and Ethers: Reactions. Available from: ]

  • [National Institutes of Health. PubChem. Isopropanol. Available from: ]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that relies on the magnetic properties of atomic nuclei. Deuterated molecules like (O,1,1,1,2,3,3,3-2H8)Propan-2-ol offer several advantages in NMR:

  • Reduced signal interference: Protons (¹H) are abundant in most biological samples and can contribute to a crowded and noisy NMR spectrum. Replacing these protons with deuterium significantly reduces this background noise, leading to a cleaner and more easily interpretable spectrum .
  • Locking onto the deuterium signal: The deuterium nuclei in (O,1,1,1,2,3,3,3-2H8)Propan-2-ol can be used as a lock signal in NMR experiments. This helps maintain a constant magnetic field during the experiment, improving spectral resolution and stability .

These advantages make (O,1,1,1,2,3,3,3-2H8)Propan-2-ol a valuable solvent for studying complex biological systems like proteins, metabolites, and nucleic acids using NMR spectroscopy.

Mass Spectrometry

(O,1,1,1,2,3,3,3-2H8)Propan-2-ol can also be used as a solvent or internal standard in mass spectrometry experiments. Similar to NMR, the presence of deuterium atoms can help:

  • Reduce background noise: By replacing protons with deuterium, the background signal from the solvent itself is minimized, leading to improved sensitivity and detection of analytes of interest .
  • Internal standard for quantification: (O,1,1,1,2,3,3,3-2H8)Propan-2-ol can be spiked into samples as an internal standard. Since its mass is known and differs slightly from the non-deuterated form, it allows for accurate quantification of target analytes relative to the known amount of the internal standard .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

22739-76-0

Wikipedia

(O,1,1,1,2,3,3,3-2H8)Propan-2-ol

Dates

Modify: 2023-08-15

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